

An In-depth Technical Guide to the Physicochemical Properties of Drometrizole Trisiloxane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Drometrizole trisiloxane*

Cat. No.: *B8226674*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drometrizole trisiloxane, marketed under the trade name Mexoryl XL, is a lipophilic benzotriazole derivative widely utilized as a broad-spectrum ultraviolet (UV) filter in sunscreen and other cosmetic products. Its efficacy in absorbing both UVA and UVB radiation, coupled with its notable photostability, makes it a subject of significant interest in the fields of dermatology, cosmetic science, and photoprotection research.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of **Drometrizole trisiloxane**, offering detailed data, experimental protocols, and visual representations to support advanced research and development.

Chemical Identity

Property	Value	Source(s)
IUPAC Name	2-(2H-Benzotriazol-2-yl)-4-methyl-6-[2-methyl-3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl]phenol	[3]
CAS Number	155633-54-8	[3][4]
Molecular Formula	C ₂₄ H ₃₉ N ₃ O ₃ Si ₃	[2]
Molecular Weight	501.84 g/mol	[2]
Synonyms	Silatrizole, Mexoryl XL	[2]

Physicochemical Data

A summary of the key physicochemical properties of **Drometrizole trisiloxane** is presented below. It is important to note that several of these values are predicted based on computational models.

Property	Value(s)	Method/Source
Melting Point	46-48°C, 94-96°C	[5]
Boiling Point	530.6 ± 60.0 °C	Predicted
Density	1.06 ± 0.1 g/cm ³	Predicted
Water Solubility	0.000703 mg/mL	Predicted (ALOGPS)[4]
logP (Octanol-Water Partition Coefficient)	6.5, 7.25, 10.82	Predicted (ALOGPS, ChemAxon, KOWWIN)[4]
pKa (Strongest Acidic)	9.96	Predicted (ChemAxon)[4]

Solubility Profile

Drometrizole trisiloxane is characterized by its lipophilic nature, rendering it soluble in various organic solvents while being practically insoluble in water.

Solvent	Solubility	Source(s)
Chloroform	Slightly soluble	[6]
Methanol	Slightly soluble	[6]
Acetone	Soluble	[2]
Ethanol	Soluble	[2]
Ethyl Acetate	Soluble	[2]
DMSO	5.02 mg/mL (10 mM)	[7]

Ultraviolet (UV) Absorption

Drometrizole trisiloxane is a broad-spectrum UV absorber with two distinct absorption peaks, one in the UVB range and another in the UVA range, contributing to its effectiveness in sun protection formulations.[1][3]

Peak Absorption (λ_{max})	UV Range
303 nm	UVB
344 nm	UVA

Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of **Drometrizole trisiloxane** are outlined below, based on standardized methodologies.

Melting Point Determination (Capillary Method)

The melting point of **Drometrizole trisiloxane** can be determined using a standard capillary melting point apparatus.

Methodology:

- A small, finely powdered sample of **Drometrizole trisiloxane** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination (OECD Guideline 103)

As **Drometrizole trisiloxane** is a solid at room temperature with a high predicted boiling point, methods suitable for low-melting solids that do not decompose at their boiling point, such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA), are recommended as described in OECD Guideline 103.[3][4]

Methodology (using DSC):

- A small, weighed amount of the sample is placed in a suitable pan.
- The pan is sealed and placed in the DSC cell alongside an empty reference pan.
- The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
- The onset temperature of the endothermic event corresponding to boiling is determined from the resulting thermogram.

Water Solubility (OECD Guideline 105 - Flask Method)

Given the low predicted water solubility of **Drometrizole trisiloxane**, the flask method is a suitable approach.[8][9]

Methodology:

- An excess amount of **Drometrizole trisiloxane** is added to a known volume of distilled water in a flask.

- The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
- The solution is then centrifuged or filtered to remove undissolved solid.
- The concentration of **Drometrizole trisiloxane** in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

logP Determination (Shake-Flask Method - OECD Guideline 117)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.

Methodology:

- n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- A known amount of **Drometrizole trisiloxane** is dissolved in either the n-octanol or water phase.
- A measured volume of this solution is then added to a measured volume of the other phase in a separatory funnel.
- The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then left to stand for the phases to separate completely.
- The concentration of **Drometrizole trisiloxane** in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
- The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

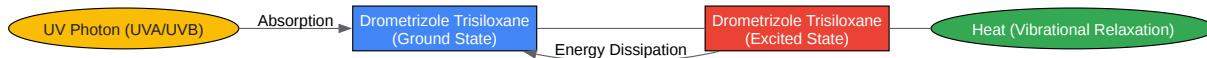
The acid dissociation constant (pKa) can be determined by potentiometric titration, although for a compound with very low water solubility like **Drometrizole trisiloxane**, a co-solvent system may be necessary.

Methodology:

- A solution of **Drometrizole trisiloxane** is prepared in a suitable solvent mixture (e.g., water-methanol).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the titration curve as the pH at the half-equivalence point.

UV Absorption Spectrum Determination (UV-Vis Spectrophotometry)

The UV absorption spectrum of **Drometrizole trisiloxane** is determined using a UV-Vis spectrophotometer to identify its maximum absorption wavelengths (λ_{max}).

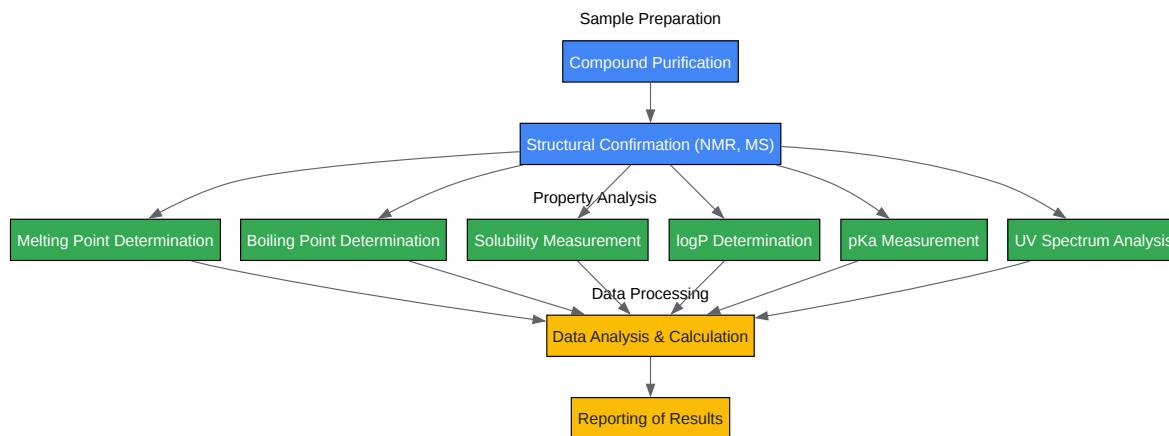

Methodology:

- A dilute solution of **Drometrizole trisiloxane** is prepared in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).
- The spectrophotometer is blanked using the same solvent.
- The absorbance of the sample solution is measured over a range of UV wavelengths (e.g., 200-400 nm).
- The resulting spectrum is plotted as absorbance versus wavelength, and the wavelengths of maximum absorbance are identified.

Visualizations

UV Radiation Absorption Mechanism

The following diagram illustrates the fundamental mechanism by which **Drometrizole trisiloxane** absorbs UV radiation and dissipates the energy.



[Click to download full resolution via product page](#)

Caption: UV absorption and energy dissipation by **Drometrizole trisiloxane**.

General Experimental Workflow for Physicochemical Property Determination

This diagram outlines a generalized workflow for the experimental determination of the physicochemical properties of a compound like **Drometrizole trisiloxane**.

[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical property determination.

Synthesis Overview

The synthesis of **Drometrizole trisiloxane** typically involves a multi-step process. A key step is the hydrosilylation reaction, where a precursor containing the benzotriazole chromophore is reacted with a trisiloxane moiety.^[10] The synthesis often starts from 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol, which is then reacted with 1,1,1,3,5,5,5-heptamethyltrisiloxane in the presence of a platinum catalyst.^[11] The final product is then purified, often through recrystallization.^[12]

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **Drometrizole trisiloxane** for researchers, scientists, and drug development professionals. The tabulated data, standardized experimental protocols, and visual diagrams offer a foundational understanding of this important UV filtering agent. The provided information is intended to facilitate further research into its applications, formulation optimization, and safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. laboratuar.com [laboratuar.com]
- 3. oecd.org [oecd.org]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google ブックス [books.google.co.jp]
- 5. filab.fr [filab.fr]
- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. byjus.com [byjus.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Drometrizole Trisiloxane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8226674#physicochemical-properties-of-drometrizole-trisiloxane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com